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molecular formula C12H14O2 B8320061 (4-Methylchroman-4-yl)acetaldehyde

(4-Methylchroman-4-yl)acetaldehyde

Cat. No. B8320061
M. Wt: 190.24 g/mol
InChI Key: DTBHAPLDDIUREV-UHFFFAOYSA-N
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Patent
US07795272B2

Procedure details

To a chilled (0° C.) solution of 3 g (16 mmol) of (4-methylchroman-4-yl)acetaldehyde in 30 mL of anhydrous tetrahydrofuran was added 0.3 g (8 mmol) LiAlH4 in one portion. The mixture was then warmed to room temperature and stirred for 30 minutes. The reaction was cooled to 0° C. and carefully quenched with a few drops of water. The reaction was warmed to room temperature, dried over magnesium sulfate, filtered through diamataceous earth and concentrated in vacuo to afford 2.8 g (93%) of 2-(4-methylchroman-4-yl)ethanol as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:12][CH:13]=[O:14])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4][CH2:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[CH3:1][C:2]1([CH2:12][CH2:13][OH:14])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(CCOC2=CC=CC=C12)CC=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with a few drops of water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through diamataceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CCOC2=CC=CC=C12)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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